(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
Overview
Description
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid is a complex organic compound with the molecular formula C14H15NO5 and a molecular weight of 277.28 g/mol . This compound is characterized by its benzazepine core structure, which is a seven-membered ring fused to a benzene ring, and it contains functional groups such as methoxy and acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: This step involves the cyclization of an appropriate precursor to form the benzazepine ring system.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Acetic Acid Functionalization: The acetic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in neurotransmission, such as monoamine oxidases and dopamine receptors.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)butyric acid: Contains a butyric acid moiety.
Uniqueness
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid is unique due to its specific combination of functional groups and its benzazepine core structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-11-5-9-3-4-15(8-14(17)18)13(16)7-10(9)6-12(11)20-2/h3-6H,7-8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGOQCXPXKSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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